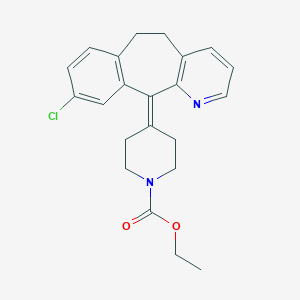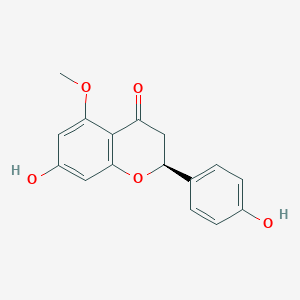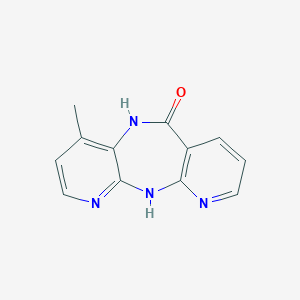
2,2,5-Trimethylhepta-3,4-dien-1-amine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2,2,5-Trimethylhepta-3,4-dien-1-amine, also known as TM7 or geranylaminobutene, is a chemical compound with potential applications in scientific research. It is a member of the terpenoid family of compounds, which are known for their diverse biological activities. TM7 is synthesized through a multi-step process that involves the use of various reagents and catalysts.
作用机制
2,2,5-Trimethylhepta-3,4-dien-1-amine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell cycle arrest and apoptosis. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
生化和生理效应
2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a reduction in tumor growth. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to reduce inflammation in animal models, leading to a reduction in tissue damage. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to inhibit the growth of various bacteria and fungi, leading to a reduction in infections.
实验室实验的优点和局限性
2,2,5-Trimethylhepta-3,4-dien-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Another advantage is that it has a diverse range of biological activities, making it useful for studying various biological processes. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in vivo, which limits its potential applications.
未来方向
There are several future directions for research on 2,2,5-Trimethylhepta-3,4-dien-1-amine. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. In addition, further research is needed to explore its potential as an antimicrobial agent and to investigate its mechanism of action against various bacteria and fungi. Finally, future research could explore modifications to the 2,2,5-Trimethylhepta-3,4-dien-1-amine molecule to enhance its solubility and improve its efficacy in various experiments.
合成方法
2,2,5-Trimethylhepta-3,4-dien-1-amine is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of geranyl bromide from geraniol using hydrobromic acid. The geranyl bromide is then reacted with sodium azide to form geranyl azide. The geranyl azide is reduced using hydrogen gas and palladium on carbon catalyst to form geranyl amine. The final step involves the reaction of geranyl amine with butenyl lithium to form 2,2,5-Trimethylhepta-3,4-dien-1-amine.
科研应用
2,2,5-Trimethylhepta-3,4-dien-1-amine has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to have anti-inflammatory properties, and studies have demonstrated its ability to reduce inflammation in animal models. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to have antimicrobial properties, and studies have demonstrated its ability to inhibit the growth of various bacteria and fungi.
性质
CAS 编号 |
155904-84-0 |
|---|---|
产品名称 |
2,2,5-Trimethylhepta-3,4-dien-1-amine |
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-5-9(2)6-7-10(3,4)8-11/h7H,5,8,11H2,1-4H3 |
InChI 键 |
GBNAASVEWIBDPT-UHFFFAOYSA-N |
SMILES |
CCC(=C=CC(C)(C)CN)C |
规范 SMILES |
CCC(=C=CC(C)(C)CN)C |
同义词 |
3,4-Heptadien-1-amine, 2,2,5-trimethyl- |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



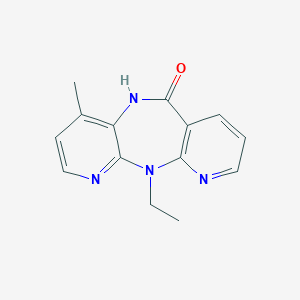
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
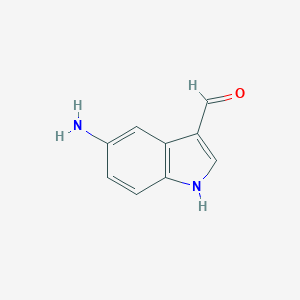
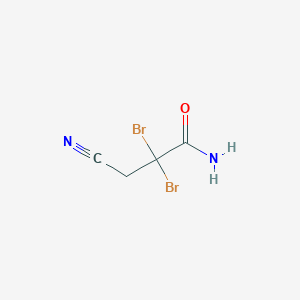
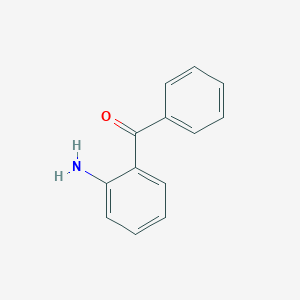
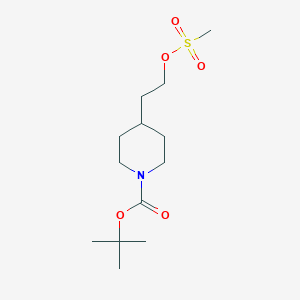
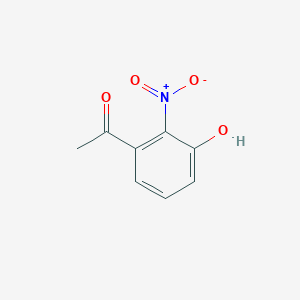
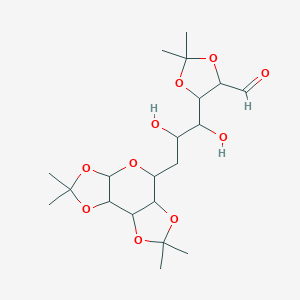
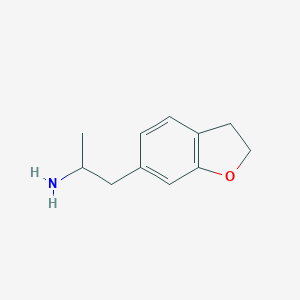
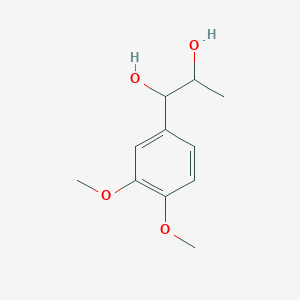
![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
